Phenylselenyl Dutasteride alpha-Dimer
Description
Phenylselenyl Dutasteride alpha-Dimer (~90%) is a dimeric derivative of dutasteride, a dual 5α-reductase (5AR) inhibitor. While dutasteride itself is a therapeutic agent for benign prostatic hyperplasia (BPH), the alpha-dimer form is primarily used in laboratory settings for research purposes .
Properties
Molecular Formula |
C52H61F6N3O4Se |
|---|---|
Molecular Weight |
985.0 g/mol |
IUPAC Name |
(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-8-phenylselanyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C52H61F6N3O4Se/c1-47-23-21-35-31(32(47)14-16-37(47)44(63)59-39-26-28(51(53,54)55)10-13-36(39)52(56,57)58)12-19-42-50(35,4)27-40(66-29-8-6-5-7-9-29)46(65)61(42)45(64)38-17-15-33-30-11-18-41-49(3,25-22-43(62)60-41)34(30)20-24-48(33,38)2/h5-10,13,22,25-26,30-35,37-38,40-42H,11-12,14-21,23-24,27H2,1-4H3,(H,59,63)(H,60,62)/t30-,31-,32?,33?,34?,35?,37+,38-,40?,41+,42+,47-,48-,49+,50+/m0/s1 |
InChI Key |
QBKGDWXKNYEVAB-PJZLUOFCSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CC(C(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CC(C(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound can be inferred to involve:
- Initial synthesis of Dutasteride or its intermediates through amidation and oxidation steps.
- Introduction of phenylselenyl groups, likely via electrophilic selenium reagents or phenylselenylation reactions.
- Dimerization through controlled coupling reactions to form the alpha-dimer.
Specific Example from Patent CN102382165B
- Amidation : 5 g of compound 1 dissolved in 50 mL pyridine, 2 mL phosphorus oxychloride added, reaction at <40°C for 1 h, then 5 mL 2,5-bis(trifluoromethyl) aniline added, stirred 12 h.
- Oxidation : Compound 2 (4.5 g) dissolved in 90 mL toluene, 2.1 g DDQ and 10 mL BSTFA added, room temperature reaction 8 h, then heated to 150°C for 18 h.
- Purification : Cooling, solvent removal, washing with sodium bisulfite and sodium hydroxide solutions, activated carbon decolorization, silica gel treatment, recrystallization from ethyl acetate and acetonitrile.
This process yields Dutasteride with high purity and is a foundation for further functionalization to the phenylselenyl dimer.
Analytical Data and Research Findings
Yield and Purity
Impurity Formation and Control
- Impurities such as isomeric forms (5β-H isomer), over-oxidized products, and other side-products are common.
- Specific impurities (DTSI-1 to DTSI-5) have been characterized and their preparation methods documented to aid quality control.
- Oxidative steps using DDQ require careful temperature and time control to minimize over-oxidation.
Comparative Table of Key Preparation Steps
| Preparation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Amidation of steroidal acid | Pyridine, Phosphorus oxychloride, 2,5-bis(trifluoromethyl) aniline | <40°C, 1-24 h | Formation of amide intermediate |
| Oxidative dehydrogenation | DDQ, BSTFA, Toluene or Benzene | Room temp to 150-180°C, 6-24 h | Formation of double bonds, key for activity |
| Phenylselenylation (inferred) | Phenylselenyl chloride or equivalent | Mild conditions, inert atmosphere | Introduction of selenium phenyl groups |
| Dimerization (inferred) | Oxidative coupling agents or catalysts | Elevated temperature, controlled time | Formation of alpha-dimer |
Chemical Reactions Analysis
Types of Reactions
Phenylselenyl Dutasteride alpha-Dimer undergoes various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselenyl group back to its original state.
Substitution: The phenylselenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, phenylmagnesium bromide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced phenylselenyl compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
Phenylselenyl Dutasteride alpha-Dimer has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Phenylselenyl Dutasteride alpha-Dimer exerts its effects by inhibiting the activity of 5α-reductase isoenzymes type 1 and 2. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in the development and enlargement of the prostate gland. By inhibiting these enzymes, this compound reduces the levels of circulating DHT, thereby mitigating the symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Key Characteristics :
- Physical State : Solid at room temperature .
- Hazards : Causes skin/eye irritation, reproductive toxicity, and aquatic environmental harm .
- Handling Requirements : Strict safety protocols are mandated, including fluorinated rubber gloves, eye protection, and controlled ventilation to minimize exposure .
Comparison with Similar Compounds
Structural and Pharmacological Differences
Table 1: Structural and Pharmacological Profiles
Key Findings :
- The dimer’s dual inhibition of 5AR is hypothesized to mirror dutasteride’s action, but its dimeric structure may enhance binding affinity or metabolic stability .
- Unlike therapeutic dutasteride, the dimer lacks clinical efficacy data and is restricted to laboratory use .
Efficacy and Clinical Performance
Table 2: Efficacy in BPH Management
| Compound | DHT Reduction (%) | Prostate Volume Reduction | Symptom Improvement |
|---|---|---|---|
| This compound | Not studied | Not studied | Not studied |
| Dutasteride | ~90% | 25–30% | Significant |
| Finasteride | ~70% | 20–25% | Moderate |
Research Insights :
Critical Observations :
- The dimer’s SDS highlights stringent handling requirements, surpassing those for dutasteride, due to acute toxicity risks .
- In rodent models, dutasteride caused more severe renal morphological changes than finasteride, suggesting class-specific risks .
Pharmacokinetic and Environmental Considerations
- Half-Life : Dutasteride’s extended half-life (~5 weeks) enables once-daily dosing , while finasteride requires daily administration. The dimer’s pharmacokinetics are uncharacterized but may differ due to structural modifications.
- Environmental Persistence : The dimer is classified as a water pollutant, necessitating containment to prevent ecosystem damage .
Q & A
Q. How can researchers evaluate the compound’s impact on metabolic pathways beyond 5α-reductase inhibition?
- Methodological Guidance : Conduct hyperinsulinemic-euglycemic clamp studies in human subjects to assess insulin sensitivity changes. Pair with lipidomic profiling (LC-MS) to quantify nonesterified fatty acids (NEFAs) and adipokine levels, as dutasteride uniquely alters glucose disposal and adiposity .
Data Contradiction Analysis
-
Example : Conflicting reports on dutasteride’s renal toxicity vs. finasteride :
-
Example : Variability in prostate volume (PV) reduction in combination therapy trials :
- Resolution Strategy : Apply machine learning (e.g., random forests) to identify predictors of PV response, including baseline PSA, androgen receptor density, and comedication use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
